molecular formula C8H7N3OS2 B1333889 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide CAS No. 154323-99-6

2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide

Cat. No.: B1333889
CAS No.: 154323-99-6
M. Wt: 225.3 g/mol
InChI Key: UHTMEFBCYDRAQK-UHFFFAOYSA-N
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Description

2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide is a heterocyclic compound that features both thiazole and thiophene rings. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules . The compound’s unique structure makes it a subject of interest in medicinal chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide typically involves the reaction of 2-thiophenecarboxylic acid hydrazide with 2-bromo-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit microbial growth by interfering with essential metabolic pathways or exert anticancer effects by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide stands out due to its unique combination of thiazole and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-thiophen-2-yl-1,3-thiazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS2/c9-11-7(12)5-4-14-8(10-5)6-2-1-3-13-6/h1-4H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTMEFBCYDRAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372511
Record name 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154323-99-6
Record name 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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